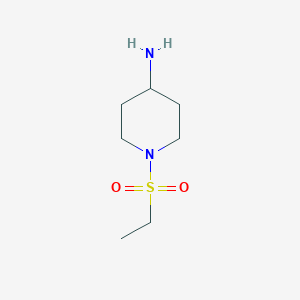

1-(Ethylsulfonyl)piperidin-4-amine

説明

Significance of Piperidine (B6355638) Derivatives as Core Chemical Scaffolds in Drug Discovery and Development

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. researchgate.netnih.govencyclopedia.pub Its prevalence is not coincidental but is rooted in the advantageous properties it imparts to a molecule. Piperidine and its derivatives are key components in over 70 drugs approved by the U.S. Food and Drug Administration (FDA). pharmaceutical-business-review.com

The strategic incorporation of a piperidine scaffold into a potential drug molecule can offer several benefits: thieme-connect.comresearchgate.netthieme-connect.com

Modulation of Physicochemical Properties: The piperidine ring can influence a compound's solubility, lipophilicity, and polar surface area, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling them to fit effectively into the binding sites of biological targets like enzymes and receptors. researchgate.net This can lead to enhanced potency and selectivity for the intended target.

Improved Pharmacokinetic Properties: The presence of the basic nitrogen atom in the piperidine ring can be crucial for forming salts, which often leads to improved solubility and bioavailability.

Versatile Synthetic Handle: The piperidine ring is a versatile building block in organic synthesis, with well-established methods for its formation and functionalization. nih.govmdpi.com

Piperidine derivatives have demonstrated a vast array of biological activities, contributing to their use in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netresearchgate.netnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Methylphenidate | CNS Stimulant |

| Donepezil | Acetylcholinesterase Inhibitor |

| Fentanyl | Opioid Analgesic |

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Loratadine | Antihistamine |

Contextualizing Sulfonyl Amine Derivatives in Medicinal Chemistry

The sulfonyl amine functional group, more broadly known as a sulfonamide, is another cornerstone of medicinal chemistry. wikipedia.org A sulfonamide consists of a sulfonyl group (S(=O)₂) connected to an amine group. wikipedia.org This functional group is present in a multitude of clinically important drugs. ajchem-b.comresearchgate.net

Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. ajchem-b.com Their mechanism often involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. nih.govmdpi.com Beyond their antibacterial effects, sulfonamide derivatives have been developed to exhibit a wide spectrum of biological activities. ajchem-b.comresearchgate.net

The sulfonyl amine group is valued in drug design for several reasons:

It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

The tetrahedral geometry of the sulfonyl group can serve as a rigid linker or a non-classical isostere for other functional groups.

Its chemical stability and the availability of diverse synthetic methods for its introduction make it an attractive component for building molecular libraries. ajchem-b.comresearchgate.net

Table 2: Diverse Biological Activities of Sulfonamide Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Antibacterial | Infectious Diseases nih.gov |

| Antiviral | Infectious Diseases researchgate.net |

| Anticancer | Oncology ajchem-b.com |

| Anti-inflammatory | Inflammatory Disorders researchgate.net |

| Diuretic | Cardiovascular Diseases researchgate.net |

| Hypoglycemic | Diabetes researchgate.net |

| Anticonvulsant | Neurology wikipedia.org |

Overview of Research Trajectories for Piperidine Sulfonyl Amine Derivatives

The combination of the piperidine scaffold and the sulfonyl amine group creates a class of compounds with significant potential for diverse pharmacological applications. Research into these derivatives often focuses on synthesizing novel analogs and evaluating their biological activity against various targets.

Several research groups have explored the synthesis and antimicrobial properties of piperidine sulfonyl amine derivatives. For instance, studies have reported the synthesis of piperidine derivatives bearing a sulfonamide linkage and their evaluation as antibacterial and antifungal agents. nih.govresearchgate.netnih.gov One study described the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and found that several of these compounds showed potent antimicrobial activities against important plant pathogens. nih.gov Another research effort focused on synthesizing novel sulfonamide derivatives containing a piperidine moiety as potential bactericides, with some compounds showing excellent activity against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov

Other research has focused on different therapeutic targets. For example, a series of N-substituted piperidine benzenesulfonamide (B165840) derivatives were synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net In a separate line of investigation, researchers synthesized a series of S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol and evaluated them for antibacterial activity, finding that substitutions significantly influenced their potency. researchgate.net The synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives has also been reported, with these compounds showing moderate to strong antibacterial activity against specific bacterial strains. scielo.br

These research trajectories highlight the modular nature of piperidine sulfonyl amine derivatives, where modifications to either the piperidine ring, the sulfonyl group, or the amine substituent can be systematically explored to optimize activity against a wide range of biological targets. The compound 1-(Ethylsulfonyl)piperidin-4-amine represents a fundamental structure within this chemical space, serving as a building block or a reference point for the development of more complex and potentially therapeutic agents.

Table 3: Summary of Research on Piperidine Sulfonyl Amine Derivatives

| Research Focus | Key Findings |

|---|---|

| Antimicrobial Agents | Derivatives showed significant activity against bacterial and fungal plant pathogens. nih.gov |

| Agricultural Bactericides | Novel sulfonamides with a piperidine moiety exhibited excellent potency against Xanthomonas species. nih.gov |

| Cholinesterase Inhibition | Synthesized N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives showed promising activity against AChE and BChE. researchgate.net |

| Antibacterial Oxadiazoles | S-substituted 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol derivatives showed varied antibacterial activity from moderate to excellent. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJDRCGDIIPPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588315 | |

| Record name | 1-(Ethanesulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759456-76-3 | |

| Record name | 1-(Ethanesulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 Ethylsulfonyl Piperidin 4 Amine

Reactivity Profiles of the Amine Functionality

The exocyclic primary amine group is the principal site of nucleophilic reactivity in the molecule, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine at the 4-position of the piperidine (B6355638) ring is a potent nucleophile. Amines are generally nucleophilic due to the lone pair of electrons on the nitrogen atom, allowing them to attack electron-deficient centers. wikipedia.org The reactivity of this amine is comparable to that of the alpha-amino group in amino acids, which readily reacts with activated esters like N-hydroxysulfosuccinimide (NHS) esters. nih.gov In reactions such as alkylation with alkyl halides, the primary amine can attack the electrophilic carbon of the halide, displacing the halide and forming a secondary amine. wikipedia.org

However, a common complication in the alkylation of primary amines is over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkylating agent to form a tertiary amine. wikipedia.orgmasterorganicchemistry.com This can make selective mono-alkylation challenging to control. wikipedia.org The nucleophilicity of the amine can be influenced by reaction conditions, such as pH. Under basic conditions, the amine is deprotonated and more nucleophilic, while under acidic conditions, it becomes protonated to form an ammonium (B1175870) salt, which is not nucleophilic.

The primary amine of 1-(Ethylsulfonyl)piperidin-4-amine is a versatile handle for introducing a wide array of functional groups, enabling its use as a scaffold in medicinal chemistry and materials science. nih.gov Selective derivatization at this position is commonly achieved through several key reaction types.

One of the most effective methods for controlled alkylation is reductive amination . This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comgoogle.com This method avoids the issue of over-alkylation common with direct alkylation using alkyl halides. masterorganicchemistry.com

Acylation is another fundamental derivatization, where the amine reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide bonds. This reaction is typically robust and high-yielding.

The following table summarizes common derivatization reactions at the amine position:

| Reaction Type | Reagent Class | Product |

| Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) with a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Secondary/Tertiary Amines |

| Acylation | Acid Chlorides (R-COCl), Anhydrides ((RCO)₂O) | Amides |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamides |

| Urea Formation | Isocyanates (R-N=C=O) | Substituted Ureas |

Chemical Transformations Involving the Ethylsulfonyl Group

The ethylsulfonyl group is strongly electron-withdrawing. This has a profound effect on the nitrogen atom to which it is attached, making the N-H protons of related sulfonamides acidic. nih.gov This electronic pull decreases the basicity and nucleophilicity of the piperidine ring nitrogen. In a study of piperidine derivatives as σ1 receptor ligands, compounds with an N-tosyl (a similar arylsulfonyl) group showed significantly lower receptor affinity compared to N-alkylated analogs, highlighting the substantial electronic impact of the sulfonyl moiety. nih.gov

The N-S bond of the sulfonamide is generally stable but can be cleaved under specific, often reductive, conditions. This allows the ethylsulfonyl group to be used as a protecting group for the piperidine nitrogen, which can be removed at a later synthetic stage. Various methods have been developed for sulfonamide cleavage, including the use of radical anions like sodium naphthalenide or electrochemical approaches. nih.govacs.org For instance, certain aromatic sulfonimides can be selectively cleaved via electrolysis at a controlled potential. nih.gov Acetylative cleavage has also been reported for arylsulfonylureas, demonstrating another potential pathway for modification. acs.org

Furthermore, the sulfonamide nitrogen itself can undergo reactions such as N-alkylation, although this is less common than reactions at the more nucleophilic primary amine. nih.gov

Intramolecular and Intermolecular Reaction Pathways

This compound can participate in both intramolecular and intermolecular reactions, leading to the formation of more complex molecular architectures.

Intermolecular reactions are the most common, where the amine group reacts with a separate molecule. The derivatization reactions discussed in section 3.1.2, such as acylation and reductive amination, are all examples of intermolecular pathways. These reactions are fundamental to using this compound as a building block for larger molecules. mdpi.com

Intramolecular reactions can occur if a suitable electrophilic center is introduced elsewhere on the molecule, allowing the primary amine to cyclize. For example, if a side chain containing a leaving group (like a halide or mesylate) is attached to the piperidine scaffold, the 4-amino group could potentially act as an internal nucleophile to form a bicyclic system. nih.gov Radical-mediated cyclizations are also a known pathway for forming piperidine-containing ring systems. mdpi.com While no specific examples involving this compound are documented, the general principles of intramolecular cyclization of amino-haloalkanes are well-established. wikipedia.org

Stability and Degradation Mechanisms of the Compound in Various Conditions

The intrinsic stability of this compound is a composite of the characteristics of its constituent functional groups: the piperidine heterocycle and the ethylsulfonamide moiety. Forced degradation studies, which subject a compound to stress conditions such as heat, light, humidity, and a range of pH values, are instrumental in identifying potential degradation products and pathways. nih.govsapub.org While specific experimental data on this compound is not extensively available in public literature, its degradation profile can be inferred from the known chemical behavior of related piperidine and sulfonamide structures.

Hydrolytic Stability:

The sulfonamide group is a key feature influencing the hydrolytic stability of this compound. Generally, sulfonamides are considered to be relatively stable to hydrolysis under neutral and alkaline conditions. nih.govresearchgate.net However, under acidic conditions, the sulfonamide linkage can become susceptible to cleavage. researchgate.netnih.gov The hydrolysis of the S-N bond would lead to the formation of ethanesulfonic acid and piperidin-4-amine.

The rate of hydrolysis is dependent on the pH of the solution and the temperature. researchgate.net For many sulfonamides, the half-life under typical environmental pH and temperature is long, indicating significant stability. nih.govresearchgate.net

Table 1: Inferred Hydrolytic Stability of this compound

| Condition | pH Range | Temperature | Expected Stability | Potential Degradation Products |

| Acidic | < 4 | Elevated | Low to Moderate | Ethanesulfonic acid, Piperidin-4-amine |

| Neutral | 6 - 8 | Ambient | High | Minimal degradation expected |

| Alkaline | > 9 | Ambient | High | Minimal degradation expected |

Oxidative Degradation:

The piperidine ring and the primary amine group are potential sites for oxidation. biosynce.com Oxidizing agents can react with the nitrogen atom of the piperidine ring, potentially leading to ring-opening or the formation of N-oxides. The primary amine at the 4-position is also susceptible to oxidation, which could lead to various degradation products. The presence of an ethylsulfonyl group, an electron-withdrawing group, may influence the susceptibility of the piperidine nitrogen to oxidation.

Thermal Stability:

The thermal stability of this compound is largely dependent on the integrity of the piperidine ring. Six-membered heterocyclic rings like piperidine are generally more stable than five or seven-membered rings. scribd.com However, at elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the C-N bonds within the ring. biosynce.com This could result in the formation of smaller, volatile molecules. The presence of substituents on the piperidine ring can influence its thermal stability.

Photostability:

Sulfonamide-containing compounds can be susceptible to photodegradation. fao.org Exposure to light, particularly UV radiation, can induce cleavage of the sulfonamide bond (S-N bond) or extrusion of sulfur dioxide (SO₂). fao.org This would result in the formation of radical species that can then undergo further reactions to form a variety of photoproducts. The primary aromatic amine functionality, although not directly present in the parent compound, can be formed upon degradation and is a known chromophore that can absorb light and initiate photochemical reactions.

Table 2: Summary of Inferred Degradation Pathways for this compound

| Stress Condition | Affected Moiety | Potential Reaction | Primary Degradation Products |

| Hydrolysis (Acidic) | Sulfonamide | Cleavage of S-N bond | Ethanesulfonic acid, Piperidin-4-amine |

| Oxidation | Piperidine Nitrogen, 4-Amino group | Oxidation, Ring-opening | N-oxides, Ring-opened products |

| Thermal | Piperidine Ring | C-N bond cleavage | Smaller volatile molecules |

| Photolysis | Sulfonamide | S-N bond cleavage, SO₂ extrusion | Radicals, recombination products |

It is important to note that the actual degradation products and pathways would need to be confirmed through rigorous experimental studies, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to identify and quantify the degradants formed under various stress conditions. nih.gov

Medicinal Chemistry and Biological Activity of 1 Ethylsulfonyl Piperidin 4 Amine Derivatives

Exploration of the 1-(Ethylsulfonyl)piperidin-4-amine as a Pharmaceutical Scaffold

The piperidine (B6355638) moiety is one of the most important synthetic fragments for drug design, playing a significant role in the pharmaceutical industry. mdpi.com Compounds incorporating this six-membered heterocycle are associated with a wide range of biological activities, including but not limited to anesthetic properties and the treatment of cocaine abuse. scielo.brscielo.br The versatility of the piperidine nucleus allows for the synthesis of a vast number of derivatives with diverse pharmacological profiles. mdpi.comscielo.br

The addition of a sulfonyl group, creating a sulfonamide, is a well-established strategy in medicinal chemistry to enhance therapeutic potential. scielo.br This functional group is linked to numerous pharmacological actions, such as antibacterial effects, enzyme inhibition, and diuretic activity. scielo.br

The this compound scaffold has been utilized in the synthesis of more complex molecules with targeted biological activities. For instance, derivatives have been created by reacting the core structure with other chemical moieties to produce compounds with potential antibacterial and enzyme-inhibiting properties. scielo.brresearchgate.net The synthesis of S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol, a related structure, highlights how the piperidine-sulfonyl scaffold can be chemically modified to generate potent antibacterial agents. researchgate.net Such studies underscore the value of this scaffold in generating new lead compounds for drug discovery.

In Silico Prediction of Biological Activity and Potential Therapeutic Targets

In modern drug discovery, in silico computational methods are indispensable for predicting the pharmacokinetic properties, safety profiles, and biological activities of new chemical entities. nih.govnih.gov These predictive tools allow researchers to prioritize promising lead compounds and eliminate those with a higher likelihood of failure early in the development process, thereby saving time and resources. nih.govnih.gov

While specific PASS analysis data for this compound is not publicly available, the methodology itself is a powerful tool in computational drug discovery. PASS analysis predicts the spectrum of biological activities of a compound based on its chemical structure. The algorithm compares the structure of a query molecule to a large database of known biologically active substances. The output is a list of potential biological activities, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). This allows researchers to identify potential therapeutic applications and off-target effects of a novel compound before committing to extensive laboratory testing. For a scaffold like this compound, a PASS analysis could reveal potential activities ranging from enzyme inhibition to receptor antagonism, guiding further experimental investigation.

Web-based tools like SwissTargetPrediction offer a user-friendly platform for identifying the most probable protein targets of small molecules. nih.govnih.gov This approach is founded on the principle of similarity: a query molecule is compared to a vast library of known active ligands, and its potential targets are inferred from the targets of the most similar compounds. nih.gov The prediction combines both 2D and 3D similarity measures to enhance accuracy. nih.gov

When a molecule like this compound is submitted to SwissTargetPrediction, the output is a ranked list of potential macromolecular targets, primarily from human, mouse, and rat proteomes. nih.govswisstargetprediction.ch This provides valuable hypotheses about the compound's mechanism of action. For example, predictions might suggest interactions with G-protein coupled receptors (GPCRs), kinases, or other enzyme families, which can then be validated experimentally. nih.gov This reverse-screening process is crucial for drug repositioning and for understanding the polypharmacology (i.e., the ability to interact with multiple targets) of a given compound. nih.gov

Table 1: Predicted Target Classes for a Representative Piperidine-Sulfonamide Scaffold This table is a hypothetical representation based on the capabilities of target prediction tools for similar chemical structures.

| Target Class | Probability | Examples of Potential Targets |

|---|---|---|

| Enzyme | High | Carbonic Anhydrase, Acetylcholinesterase, Kinases |

| G-Protein Coupled Receptor | High | Dopamine (B1211576) Receptors, Serotonin Receptors |

| Ion Channel | Moderate | Potassium Channels, Calcium Channels |

| Nuclear Receptor | Low | Estrogen Receptor |

Mechanisms of Biological Action at the Molecular Level

The biological effects of this compound derivatives are dictated by their interactions with specific biomolecules and their subsequent influence on cellular signaling pathways.

Derivatives built upon the piperidine scaffold have demonstrated significant interactions with various enzymes and receptors.

Enzyme Inhibition : Research has shown that piperidine-containing compounds can be potent enzyme inhibitors. For example, certain 1,3,4-oxadiazole (B1194373) derivatives incorporating a piperidine-sulfonyl moiety have exhibited strong inhibitory activity against urease and acetylcholinesterase. scielo.br The sulfonamide group itself is a classic pharmacophore known for its ability to target enzymes like carbonic anhydrase.

Receptor Interaction : The piperidine scaffold is a common feature in ligands for various receptors. In silico predictions for related structures suggest likely interactions with G-protein coupled receptors (GPCRs). nih.gov Furthermore, more complex molecules containing the 4-substituted piperidine ring have been developed as antagonists for neurokinin 2 (NK2) receptors, which are implicated in conditions like asthma. google.com

Table 2: Examples of Enzyme and Receptor Interactions by Piperidine Derivatives

| Target Type | Specific Target | Observed Activity | Reference |

|---|---|---|---|

| Enzyme | Urease | Inhibition | scielo.br |

| Enzyme | Acetylcholinesterase (AChE) | Inhibition | scielo.br |

| Receptor | Neurokinin 2 (NK2) | Antagonism | google.com |

| Receptor | GPCRs | Ligand Activity | nih.gov |

The therapeutic potential of this compound derivatives can also be understood through their ability to modulate key cellular signaling pathways involved in disease.

Inflammasome Pathway : The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and induces a form of inflammatory cell death called pyroptosis. nih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory and metabolic diseases. nih.gov Notably, chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which shares the core piperidine-4-amine feature, has led to the discovery of novel NLRP3 inflammasome inhibitors. nih.gov These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release. nih.gov This suggests that the 1-(ethyl- or methylsulfonyl)piperidin-4-amine core could serve as a valuable starting point for developing new anti-inflammatory agents targeting the inflammasome.

NF-κB Pathway : The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Certain anti-inflammatory compounds exert their effects by inhibiting this pathway. nih.gov For example, Anemoside B4 has been shown to prevent acute ulcerative colitis by inhibiting the TLR4/NF-κB/MAPK signaling pathway, leading to a reduction in inflammatory cytokines. nih.gov Given the established anti-inflammatory potential of various piperidine derivatives, exploring the ability of the this compound scaffold to modulate NF-κB signaling is a logical direction for future research.

ALK/ROS1 Pathway : Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases. mdpi.comnih.gov Gene rearrangements involving ALK and ROS1 are oncogenic drivers in certain cancers, particularly non-small cell lung cancer (NSCLC). nih.gov The development of ALK/ROS1 dual inhibitors is an important therapeutic strategy. Significantly, a series of 2-amino-4-(1-piperidine)pyridine derivatives were designed as dual inhibitors of ALK and ROS1 to overcome clinical resistance to existing drugs like Crizotinib. mdpi.com This demonstrates that the piperidine scaffold is well-suited for designing kinase inhibitors that target the ALK/ROS1 pathway, opening a potential avenue for the application of this compound derivatives in oncology.

Potential for DNA Interaction

The interaction with DNA is a critical mechanism of action for many therapeutic agents, particularly anticancer drugs. For derivatives of this compound, the sulfonamide moiety is a key contributor to this potential. Sulfonamide derivatives have been shown to interact with DNA through a combination of intercalative and groove-binding mechanisms. rsc.orgnih.gov

Computational and experimental studies have provided insights into these interactions. Molecular docking studies of some sulfonamide compounds have revealed binding within the minor groove of the DNA double helix. nih.gov For instance, N-ethyl toluene-4-sulphonamide has been observed to form hydrogen bonds with deoxythymidine residues in the DNA structure. nih.gov The binding is often stabilized by both electrostatic and hydrophobic interactions. nih.gov

Furthermore, some sulfonamide derivatives exert their effects by inhibiting enzymes crucial for DNA synthesis. A key target is dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the folate biosynthesis pathway, which in turn is necessary for the production of nucleotides, the building blocks of DNA. nih.gov By competitively inhibiting DHPS, these compounds can disrupt DNA replication and impede cell proliferation, a mechanism particularly relevant to their antimicrobial and anticancer activities. nih.gov The ability of the sulfonamide group to mimic p-aminobenzoic acid, the natural substrate of DHPS, is central to this inhibitory action. nih.gov

Therapeutic Applications and Efficacy Studies of Analogs

The structural features of this compound analogs make them versatile candidates for drug development, with efficacy demonstrated in a range of preclinical models for various diseases.

Anticancer Activities

The piperidine and sulfonamide moieties are found in numerous anticancer agents. frontiersin.orgresearcher.life Derivatives combining these two fragments have shown significant promise in oncology research. Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and progression. frontiersin.orgacs.org

For example, a methanesulfonamide (B31651) analogue of cryptopleurine (B1669640), which contains a piperidine ring, demonstrated potent antiproliferative activity and was found to induce G0/G1 cell cycle arrest in renal cancer cells. acs.org Other studies have shown that piperidine derivatives can inhibit the proliferation of various cancer cell lines, including those from breast, lung, and prostate cancers. frontiersin.org The anticancer effects are sometimes mediated through the generation of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and subsequent apoptosis. frontiersin.org

Sulfonamide derivatives have also been extensively studied for their antitumor properties. researchgate.net They have been shown to inhibit cancer cell proliferation and are components of approved cancer therapies. tandfonline.com The anticancer potential of a thiophene-containing sulfonamide derivative was demonstrated against breast cancer cell lines, with some compounds showing greater potency than the reference drug doxorubicin. nih.gov

Below is a table summarizing the anticancer activity of selected sulfonamide and piperidine derivatives.

| Compound | Cancer Cell Line(s) | Activity | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa, MDA-MB231, MCF-7 | GI50: 7.2 µM, 4.62 µM, 7.13 µM | nih.gov |

| Methanesulfonamide analogue of cryptopleurine (5b) | Caki-1 (Renal) | Induces G0/G1 cell cycle arrest | acs.org |

| 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | MG-U87 | Dose-dependent cytotoxicity (70-90%) | rsc.orgnih.gov |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231, MCF-7 | Inhibits proliferation, restricts cell cycle in G0/G1 phase | frontiersin.org |

Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many centrally acting drugs. mdpi.com Its conformational flexibility allows it to bind to a variety of receptors and transporters in the brain. While specific studies on this compound derivatives for CNS disorders are limited, the general applicability of the piperidine scaffold suggests potential in this area. nih.gov For instance, derivatives of piperidine are being investigated as serotonergic psychedelic agents for treating mental illnesses and other CNS disorders.

Anti-inflammatory Properties

Both piperidine and sulfonamide derivatives have been reported to possess anti-inflammatory properties. nih.govmdpi.com The mechanism often involves the inhibition of pro-inflammatory mediators. Some piperidine derivatives function as antagonists of chemokine receptors like CCR1, which play a role in inflammation. google.com

Studies on piperlotines, which are piperidine-derived amides, have shown significant in vivo anti-inflammatory activity in mice. scielo.org.mx Similarly, certain sulfonamide derivatives have demonstrated anti-inflammatory effects, adding to the therapeutic potential of hybrid molecules. researchgate.net For example, the compound 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPP), when complexed with β-cyclodextrin, showed potential in modulating immune responses and accelerating the resolution of inflammation. eurekaselect.com

Antimicrobial and Antifungal Potential

The sulfonamide class of drugs represents one of the earliest and most important groups of antimicrobial agents. mdpi.com Their primary mechanism involves the inhibition of dihydropteroate synthase (DHPS), disrupting folic acid synthesis in bacteria. nih.gov The piperidine moiety can enhance the antimicrobial activity and broaden the spectrum.

A series of novel sulfonamide derivatives containing a piperidine fragment displayed excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.comnih.gov One particular compound, C4, not only inhibited DHPS but also caused irreversible damage to the bacterial cell membrane. nih.gov Other research has demonstrated that 1-benzhydryl-piperazine sulfonamide derivatives are effective against both Gram-positive and Gram-negative bacteria. tandfonline.com

The antifungal potential is also significant. Piperidine-containing compounds have shown activity against various fungal strains. researchgate.net For example, piperlotine derivatives exhibited slight antimycobacterial activity against Mycobacterium tuberculosis. scielo.org.mx

The table below highlights the antimicrobial activity of representative compounds.

| Compound/Derivative Class | Pathogen(s) | Activity (EC50/MIC) | Reference |

| Sulfonamide derivative C4 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 2.02 µg/mL | nih.govresearchgate.net |

| Sulfonamide derivatives (A1-A24) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 2.65 to 11.83 µg/mL | mdpi.com |

| Sulfonamide derivatives (A1-A24) | Xanthomonas axonopodis pv. citri (Xac) | EC50: 4.74 to 21.26 µg/mL | mdpi.com |

| 1-Benzhydryl-piperazine sulfonamides (8d, 8e) | Pseudomonas aeruginosa | MIC: 66-72 µg/mL | tandfonline.com |

| Piperlotine A and derivatives | Mycobacterium tuberculosis | MIC: 50 µg/mL | scielo.org.mx |

Other Pharmacological Activities (e.g., Antidiabetic, Analgesic, Antiviral)

The versatile scaffold of this compound and its analogs has led to the discovery of other important pharmacological activities.

Antiviral Activity: Sulfonamide derivatives have been explored for their antiviral properties. nih.govmdpi.com The combination of a sulfonamide with a piperidine ring has been shown to be effective against certain viruses. For instance, piperidine-substituted sulfonamides showed inhibitory activity against Marburg virus glycoproteins. mdpi.com

Antidiabetic Activity: Both piperazine (B1678402) and sulfonamide derivatives have been investigated for their potential in managing diabetes. researchgate.net The integration of a sulfonyl group into other molecules can result in derivatives with antidiabetic functions. researchgate.net

Analgesic Activity: Piperidine is a core structure in many potent analgesics. mdpi.com Some piperidine sulfonamides have been shown to have anti-neuropathic pain activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their structural features. Researchers have systematically modified various parts of the molecule to understand the key interactions with their biological targets and to optimize potency and selectivity.

The efficacy of this compound derivatives can be significantly altered by the nature and position of substituents on the piperidine ring and the amine moiety. These modifications influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Systematic modifications of analogous piperidine and piperazine structures have provided valuable insights into the SAR of this class of compounds. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which share the sulfonamide feature with the title compound, the substituents on the piperazine and isoquinoline (B145761) rings were found to be crucial for inhibitory activity against Mycobacterium tuberculosis IMPDH. nih.gov The retention of the piperazine and isoquinoline rings was determined to be essential for on-target whole-cell activity. nih.gov

In another study on acylsulfonylpiperazine derivatives, the nature of the acyl and sulfonyl groups, as well as substitutions on the piperazine ring, were varied to probe their effects on anticancer activity. nih.gov This highlights the importance of the groups attached to the core piperidine or piperazine structure in determining biological efficacy.

The following table summarizes the impact of various substituent modifications on the efficacy of related piperidine and piperazine derivatives, which can be extrapolated to inform the design of novel this compound analogues.

| Compound Series | Core Scaffold | Substituent Modification | Impact on Efficacy | Reference |

|---|---|---|---|---|

| IMPDH Inhibitors | 1-(5-isoquinolinesulfonyl)piperazine | Modification of the cyclohexyl ring | Alterations to the cyclohexyl group, which forms pi interactions with the target enzyme, significantly affected inhibitory potency. | nih.gov |

| Anticancer Agents | 1-Acyl-4-sulfonylpiperazine | Variation of acyl and sulfonyl groups | The nature of these groups was critical for the growth inhibitory effects against human prostate cancer cells. | nih.gov |

| DAT Inhibitors | (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Replacement of piperazine with piperidine | Improved metabolic stability while retaining high affinity for the dopamine transporter (DAT). | nih.gov |

| ENT Inhibitors | 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine | Substitution on the naphthalene (B1677914) and fluorophenyl moieties | Essential for inhibitory effects on equilibrative nucleoside transporters (ENTs), with specific substitutions enhancing potency and selectivity. | frontiersin.org |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For this compound derivatives, which can possess chiral centers, the specific stereoisomer can exhibit significantly different potency and selectivity.

The influence of stereochemistry is well-documented in various series of piperidine derivatives. For example, in a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with analgesic activity, the S-(+) enantiomers were found to be significantly more potent than their R-(-) counterparts. researchgate.net This enantioselectivity highlights the importance of the spatial orientation of substituents for effective interaction with the biological target. researchgate.net

In another series of piperidin-4-one derivatives, the stereochemical configuration was found to directly affect their antibacterial, antifungal, and anthelmintic activities. nih.gov The synthesis of specific stereoisomers allowed for a clear determination of the optimal three-dimensional structure for each biological effect. nih.gov

The following table illustrates the influence of stereochemistry on the biological activity of related piperidine compounds, providing a basis for understanding its potential importance for this compound derivatives.

| Compound Series | Chiral Center | Stereochemical Configuration | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Analgesic Piperazine Derivatives | C-9 of the morphinan-like structure | S-(+) enantiomers | Exhibited stronger analgesic activity compared to R-(-) enantiomers. | researchgate.net |

| Antimicrobial Piperidin-4-one Derivatives | Multiple chiral centers in the piperidine ring | (2S,3R,4S,6R) | Specific stereoisomers showed enhanced antibacterial, antifungal, and anthelmintic activities. | nih.gov |

| Anti-tuberculosis Piperidinol Analogs | Central secondary hydroxyl group | No clear preference | Both R and S stereoisomers at the central hydroxyl group demonstrated potent anti-tuberculosis activity, suggesting other structural features were more critical for potency in this series. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, provide a microscopic view of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on 1-(Ethylsulfonyl)piperidin-4-amine would typically involve optimizing its geometry to find the most stable three-dimensional arrangement of its atoms.

Following geometry optimization, various electronic properties can be calculated. These include the distribution of electron density, the electrostatic potential, and the energies of the molecular orbitals. The electrostatic potential map, for instance, can reveal the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine group would be electron-poor.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be localized on the amine group, which is the primary site for nucleophilic reactions. The LUMO, on the other hand, might be distributed over the ethylsulfonyl group. The HOMO-LUMO energy gap would provide insights into its kinetic stability and its propensity to undergo chemical reactions. From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors quantify the molecule's reactivity and can be used to predict its behavior in different chemical environments.

| Quantum Chemical Parameter | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely localized on the piperidine (B6355638) nitrogen and amine group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Potentially distributed around the electron-withdrawing sulfonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap would suggest higher stability. |

| Electron Density | Distribution of electrons in the molecule. | High density expected around the oxygen and nitrogen atoms. |

| Electrostatic Potential | Indicates charge distribution and sites for electrophilic/nucleophilic attack. | Negative potential around sulfonyl oxygens and amine nitrogen; positive potential on amine hydrogens. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a protein target.

Ligand-Protein Interaction Analysis

In a hypothetical molecular docking study, this compound would be treated as a ligand, and a target protein of interest would be the receptor. The analysis would identify the specific interactions between the ligand and the amino acid residues in the protein's binding site. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For this compound, the amine group could act as a hydrogen bond donor, while the sulfonyl oxygens could act as hydrogen bond acceptors. The ethyl group and the piperidine ring could engage in hydrophobic interactions.

Prediction of Binding Modes and Affinities

Molecular docking simulations generate multiple possible binding poses of the ligand within the protein's active site. These poses are then scored based on a scoring function that estimates the binding affinity. The pose with the best score represents the most likely binding mode. The predicted binding affinity provides a qualitative estimate of how strongly the ligand binds to the protein. A lower binding energy generally indicates a more stable and favorable interaction. These predictions are crucial for prioritizing compounds for further experimental testing in drug development pipelines.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of atoms and the conformational changes of the molecule.

For this compound, MD simulations can explore its conformational landscape, identifying the most stable conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). This is particularly important for a flexible molecule like this, which contains a piperidine ring that can adopt different chair and boat conformations.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. nih.govcambridge.org These properties are decisive factors in the success or failure of a compound during clinical trials. osdd.net In silico methods, which use computational models to forecast these characteristics based on a molecule's structure, offer a rapid and cost-effective means of evaluating potential drug candidates before committing to expensive and time-consuming laboratory experiments. nih.govnih.gov These computational tools analyze various molecular descriptors and physicochemical properties to estimate how a compound will behave in the human body. nih.govwuxiapptec.com

A comprehensive literature search indicates that specific in silico ADMET prediction studies for this compound have not been published in the public domain. Therefore, the following sections will describe the principles of ADMET prediction and provide illustrative examples of the data that would be generated in such a study.

While direct research on this compound is not available, general principles of ADMET prediction can be applied to understand its likely profile. Computational ADMET screening typically involves a battery of predictive models for various endpoints. simulations-plus.com These models are often built using machine learning algorithms trained on large datasets of compounds with known experimental ADMET properties. greenstonebio.comsygnaturediscovery.com

Absorption: For oral drug candidates, prediction of human intestinal absorption (HIA) is crucial. Models often use physicochemical properties like lipophilicity (LogP), aqueous solubility (LogS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often in the context of rules like Lipinski's "Rule of Five". physchem.org.ukfrontiersin.org The BOILED-Egg model, for instance, predicts gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity and polar surface area. nih.gov

Distribution: Key predicted properties for distribution include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect, while the ability to cross the blood-brain barrier is essential for drugs targeting the central nervous system. nih.gov

Metabolism: Predicting metabolic fate involves identifying the likely sites of metabolism (SOMs) on the molecule by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. nih.gov Computational tools can predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize the compound and whether the compound is likely to be an inhibitor or substrate of these enzymes. nih.govnih.gov This is important for predicting drug-drug interactions.

Excretion: Excretion is primarily evaluated through predicted clearance rates. While direct prediction is complex, it is often inferred from metabolic stability and other physicochemical properties.

Toxicity: A wide range of toxicity endpoints can be predicted computationally. These include mutagenicity (e.g., via the Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition, which can lead to cardiac arrhythmias). researchgate.netnih.gov

To illustrate the type of data generated in such a study, the following tables present hypothetical ADMET predictions for this compound. It must be emphasized that these values are for illustrative purposes only and are not the result of a specific study on this compound.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties for ADMET Profiling

| Property | Predicted Value | Interpretation |

| Molecular Weight | 192.28 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 0.8 | Indicates moderate lipophilicity, favorable for absorption |

| LogS (Aqueous Solubility) | -2.5 | Suggests moderate solubility |

| Polar Surface Area (PSA) | 83.5 Ų | Within the range for good oral bioavailability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |

Note: These values are hypothetical and intended for illustrative purposes.

Table 2: Predicted ADMET Properties

| Parameter | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability | Moderate | Suggests good potential for passive diffusion across the intestinal wall |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | The compound may have a moderate duration of action |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause significant central nervous system side effects |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Potential for drug interactions with CYP2D6 inhibitors/inducers |

| CYP3A4 Inhibitor | No | Low risk of inhibiting the metabolism of co-administered drugs |

| Metabolic Stability | Moderate | Suggests a reasonable half-life in the body |

| Toxicity | ||

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low Risk | Low potential for causing cardiac arrhythmia |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage |

Note: These predictions are illustrative and not based on experimental data for this compound.

The piperidine ring is a common motif in many pharmaceuticals. sygnaturediscovery.com Studies on various piperidine derivatives have shown that their metabolic stability can be influenced by the nature and position of substituents on the ring. nih.gov For instance, modifications to the piperidine ring have been shown to improve metabolic stability in certain classes of compounds. nih.gov The ethylsulfonyl group on the piperidine nitrogen in this compound would be expected to be relatively stable to metabolism, with potential metabolism occurring on the piperidine ring itself or via dealkylation, though specific pathways would need to be confirmed experimentally or through more detailed computational studies.

Advanced Analytical Techniques for Research Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise chemical structure of "1-(Ethylsulfonyl)piperidin-4-amine". By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its atomic connectivity and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound". It provides detailed information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, allowing for the unambiguous assignment of the molecule's structure. pressbooks.pub

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of "this compound", distinct signals corresponding to the different types of protons within the molecule are observed. The ethyl group protons typically appear as a triplet and a quartet. The piperidine (B6355638) ring protons exhibit complex multiplets due to their various chemical environments and spin-spin coupling interactions. chemicalbook.comchemicalbook.com The proton on the nitrogen of the amine group may appear as a broad singlet. chemicalbook.comhmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. pressbooks.pub Each unique carbon atom in "this compound" gives rise to a distinct signal. The chemical shifts of the carbon atoms in the ethyl group, the piperidine ring, and the carbon bearing the amino group provide confirmatory evidence for the compound's structure. nih.gov The carbon signals are generally spread over a wider range than proton signals, often leading to less signal overlap. pressbooks.pub

¹⁹F NMR Spectroscopy: While not directly applicable to "this compound" itself, ¹⁹F NMR spectroscopy would be a crucial tool for characterizing fluorinated analogs of this compound, which are common in medicinal chemistry research.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | Triplet | ~10-15 |

| Ethyl-CH₂ | Quartet | ~45-50 |

| Piperidine-CH (C4) | Multiplet | ~45-50 |

| Piperidine-CH₂ (C2, C6) | Multiplet | ~45-50 |

| Piperidine-CH₂ (C3, C5) | Multiplet | ~30-35 |

| Amine-NH₂ | Broad Singlet | N/A |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". gassnova.no In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov

Mass Spectrometry (MS): A standard mass spectrum of "this compound" would show a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Fragmentation patterns observed in the spectrum can provide additional structural information. For instance, cleavage of the ethylsulfonyl group or fragmentation of the piperidine ring would produce characteristic fragment ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million. rsc.org This precision allows for the determination of the elemental formula of "this compound," confirming the presence and number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This is a critical step in verifying the identity of a newly synthesized compound. rsc.orgrsc.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Low Resolution) | Exact Mass (High Resolution) |

| [M]⁺ | 206 | 206.1038 |

| [M+H]⁺ | 207 | 207.1116 |

| [M+Na]⁺ | 229 | 229.0935 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation at various wavelengths. vscht.cz Different bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule. libretexts.org

Key characteristic absorption bands for "this compound" would include:

N-H Stretching: The primary amine (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. wpmucdn.comorgchemboulder.com

S=O Stretching: The sulfonyl group (SO₂) will exhibit strong absorption bands in the ranges of approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). wpmucdn.com

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and piperidine groups will be observed in the region of 2850-3000 cm⁻¹. libretexts.orgnist.gov

N-H Bending: The N-H bending vibration of the primary amine can be seen around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching of the aliphatic amine is typically found in the 1020-1250 cm⁻¹ region. orgchemboulder.comchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300-3500 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1120-1160 |

| Alkane (C-H) | Stretching | 2850-3000 |

| Amine (N-H) | Bending | 1580-1650 |

| Amine (C-N) | Stretching | 1020-1250 |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating "this compound" from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective technique for the analysis of "this compound". gassnova.no HPLC separates the compound from other components in a liquid sample based on its interaction with a stationary phase in a column. researchgate.net The separated compound then enters the mass spectrometer for detection and quantification. rsc.org

This technique is particularly useful for analyzing the purity of a sample and for quantifying the compound in complex matrices, such as biological fluids or environmental samples. mdpi.com The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of trace amounts of the compound. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While "this compound" itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of its more volatile derivatives or potential metabolites. gassnova.no In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. globalresearchonline.net The separated components are then analyzed by a mass spectrometer.

For instance, if "this compound" undergoes metabolic transformation to a more volatile compound, GC-MS would be a suitable technique for its identification and quantification. globalresearchonline.net Derivatization techniques can also be used to increase the volatility of the analyte, making it amenable to GC-MS analysis. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. mt.comresearchgate.net This technique is considered a hybrid of gas and liquid chromatography, offering unique advantages for the analysis of chemical compounds. When coupled with mass spectrometry (MS), SFC-MS becomes a powerful tool for the separation, identification, and quantification of a wide array of molecules, including those with structural similarities or chiral centers. mt.comnih.gov

For a compound like this compound, which contains a basic amine group, SFC offers distinct benefits. The use of CO₂-based mobile phases, often modified with a small amount of an organic solvent like methanol, can provide unique selectivity compared to traditional reversed-phase liquid chromatography (RP-LC). mt.comsoton.ac.uk The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency without generating high backpressures. researchgate.netnih.gov

In the analysis of amines by SFC, additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) are often incorporated into the organic modifier. researchgate.net These additives are crucial for obtaining good peak shapes by minimizing undesirable interactions between the basic amine analytes and the stationary phase. researchgate.net The orthogonality of SFC to RP-LC makes it an excellent complementary technique for purity assessment, as it can often separate impurities that co-elute in LC methods. mt.comnih.gov

Table 1: General SFC-MS Parameters for Amine Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Primary Mobile Phase | Carbon Dioxide (CO₂) | Main component of the mobile phase, provides high diffusivity and low viscosity. researchgate.net |

| Co-solvent/Modifier | Methanol, Ethanol, or Acetonitrile (B52724) | Increases mobile phase polarity to elute more polar compounds. researchgate.net |

| Additive | Ammonium Acetate, Ammonium Formate | Improves peak shape for basic compounds like amines. researchgate.net |

| Stationary Phases | Silica, Diol, Phenyl, Chiral Stationary Phases (CSPs) | Provides separation based on different interaction mechanisms. nih.govlcms.cz |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Generates ions for mass spectrometric detection. researchgate.netlcms.cz |

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Chemical derivatization is a process where a target molecule is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. nih.govtandfonline.com For amine-containing compounds, derivatization is a powerful strategy to overcome common analytical challenges, such as poor chromatographic retention, low ionization efficiency in mass spectrometry, and signal suppression from complex sample matrices. nih.govnih.govnih.gov The primary goals of derivatizing amines are to increase detection sensitivity and specificity. nih.govacs.org

This is achieved by:

Improving chromatographic behavior: Attaching a less polar chemical group can enhance retention on reversed-phase columns. kstudy.com

Enhancing ionization efficiency: Introducing a moiety that is easily protonated or charged significantly boosts the signal in mass spectrometry. nih.govnih.gov

Increasing mass: Shifting the mass of the analyte to a higher, less congested region of the mass spectrum can reduce interferences. nih.gov

Enabling detection: Adding a chromophore or fluorophore allows for sensitive detection by UV-Vis or fluorescence detectors. nih.govresearchgate.net

Reagent Selection for Amine Derivatization (e.g., 4-hydroxy-3-methoxycinnamaldehyde (B191438), N-(4-aminophenyl)piperidine)

The choice of derivatizing reagent is critical and depends on the analyte's functional group and the analytical goal.

4-hydroxy-3-methoxycinnamaldehyde (Coniferyl Aldehyde): This reagent is known to react efficiently with primary amines. nih.govresearchgate.net It is particularly valuable in the field of imaging mass spectrometry, where it is used for on-tissue derivatization of amine-containing metabolites like amino acids and neurotransmitters. nih.gov The reaction improves the detection sensitivity and allows for the precise spatial localization of these molecules within tissue samples, which would otherwise be difficult to detect. nih.govresearchgate.net

N-(4-aminophenyl)piperidine: This compound is a high proton affinity tag containing a piperidine structure. Contrary to a reagent for derivatizing amines, it is itself a primary amine used as a derivatizing agent for a different functional group: carboxylic acids. nsf.govnih.gov By reacting N-(4-aminophenyl)piperidine with organic acids, the resulting derivatives can be analyzed with significantly enhanced sensitivity (over 100-fold increases have been reported) in positive ion mode ESI-MS. nsf.gov This strategy has been successfully applied to SFC-MS analysis, demonstrating how a piperidine-containing structure can be used as a tag to improve the detectability of other classes of molecules. nsf.govnih.govresearchwithrowan.com

Numerous other reagents are available for amine derivatization, each with specific advantages. nih.govresearchgate.net

Table 2: Common Derivatization Reagents for Primary and Secondary Amines

| Reagent | Abbreviation | Primary Application/Advantage |

|---|---|---|

| Dansyl Chloride | Dns-Cl | Versatile reagent providing fluorescence and high ionization efficiency. nih.gov |

| 9-fluorenylmethylchloroformate | FMOC-Cl | Useful for HPLC with fluorescence detection and under acidic chromatographic conditions. nih.govnih.gov |

| o-phthalaldehyde | OPA | Fast-reacting fluorogenic reagent for primary amines. nih.govnih.gov |

| Benzoyl Chloride | BC | Can derivatize amines and alcohols in aqueous samples for LC-MS analysis. acs.org |

| Isobaric Tags (e.g., TMT, iTRAQ) | - | Enables multiplexed quantitative analysis in metabolomics and proteomics. nih.gov |

Applications in Targeted Metabolomics and Imaging Mass Spectrometry

Derivatization strategies are fundamental to advancing research in targeted metabolomics and imaging mass spectrometry, particularly for amine-containing molecules.

Targeted Metabolomics: In targeted metabolomics, the goal is the sensitive and accurate quantification of a specific set of known metabolites. mdpi.com For amine sub-metabolomes, derivatization is often essential. nih.govnih.gov It facilitates the use of robust reversed-phase LC-MS methods and enhances detection limits to biologically relevant levels. kstudy.comnih.gov A key application is the use of isobaric tandem mass tags (TMT), which are typically used in proteomics. By derivatizing amines with TMT reagents, researchers can perform highly multiplexed analysis, allowing for the relative quantification of multiple amine metabolites across numerous samples in a single experiment. nih.gov

Imaging Mass Spectrometry (IMS): IMS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS, map the spatial distribution of molecules directly from tissue sections. nih.gov However, endogenous small amines often suffer from poor ionization and interferences, making them difficult to visualize. nih.gov On-tissue chemical derivatization (OTCD) addresses this by reacting analytes in situ. nih.govresearchgate.net For example, spraying a tissue section with a solution of 4-hydroxy-3-methoxycinnamaldehyde allows for the derivatization of primary amines, improving their detection and enabling the generation of clear images showing their localization within specific anatomical regions. nih.gov This approach is critical for studying the distribution of neurotransmitters and other amine metabolites in tissues. nih.govresearchgate.net

Quality Control and Impurity Profiling in Research Samples

The quality control (QC) of a research compound like this compound is essential to ensure its identity, purity, and stability, thereby guaranteeing the reliability of experimental results. Impurity profiling—the identification and quantification of any impurities—is a critical component of QC.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with UV and MS detectors are the cornerstones of QC for pharmaceutical and research chemicals. soton.ac.uk

A general workflow for QC and impurity profiling includes:

Method Development: Development of a robust chromatographic method (either LC or SFC) capable of separating the main compound from potential impurities, including starting materials, by-products, and degradation products.

Peak Purity Analysis: Using a photodiode array (PDA) detector or mass spectrometer to confirm that the main chromatographic peak corresponds to a single compound.

Impurity Detection: The high sensitivity of MS is used to detect impurities, even at very low levels.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is employed to fragment impurity ions, providing structural information that aids in their identification.

Quantification: Impurities are quantified relative to the main compound, typically using area percentage from the UV chromatogram, assuming similar response factors.

SFC-MS is particularly advantageous for impurity profiling due to its orthogonal selectivity to RP-HPLC. mt.comsoton.ac.uk An impurity that co-elutes with the main peak in an HPLC run may be well-resolved using SFC, providing a more accurate purity assessment. For complex mixtures or challenging separations, two-dimensional (2D) chromatography, such as an offline combination of SFC and LC, can be used to achieve comprehensive separation and peak purity verification. mt.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(ethylsulfonyl)piperidin-4-amine, and how can purity be optimized?

- Methodology : The synthesis typically involves sulfonylation of piperidin-4-amine using ethylsulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃). The reaction is carried out in anhydrous solvents like dichloromethane or acetonitrile at 0–25°C. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts. For large-scale synthesis, replace halide-based sulfonylating agents with safer alternatives to reduce toxicity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies proton environments (e.g., ethylsulfonyl group δ ~3.3–3.5 ppm for CH₂; piperidine ring protons δ ~1.5–2.8 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 207.12) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperidin-4-amine derivatives exhibit MIC values ranging from 8–64 µg/mL, depending on substituents .

- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or kinases (ATPase assays). Compare IC₅₀ values with reference inhibitors like donepezil or staurosporine .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the reaction kinetics of this compound in oxidation studies?

- Mechanistic Insights : Alkaline permanganate oxidation of piperidin-4-amine derivatives follows pseudo-first-order kinetics. The ethylsulfonyl group increases electron-withdrawing effects, lowering activation energy (Eₐ ~45–60 kJ/mol) compared to unsubstituted analogs. Ru(III) catalysis accelerates the reaction by stabilizing MnO₄⁻ intermediates .

- Stoichiometry : A 1:4 substrate-to-oxidant ratio is typical, with products identified as sulfonic acid derivatives via LC-MS. Adjust pH (9–11) to optimize reaction rates .

Q. What computational approaches validate the mechanistic pathways of this compound in catalytic reactions?

- DFT Analysis : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) correlates with reactivity. Transition state modeling confirms sulfonyl group participation in intermediate stabilization .

- Molecular Dynamics : Simulate binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Piperidine ring flexibility allows conformational adaptation in active sites .

Q. How can contradictory data on the substrate’s enantioselectivity in asymmetric synthesis be resolved?

- Root Cause : Contradictions arise from solvent polarity (e.g., THF vs. DMF) or chiral catalyst choice (e.g., BINOL vs. Jacobsen’s catalyst).

- Resolution :

- Perform enantiomeric excess (ee) analysis via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).

- Optimize reaction conditions (e.g., −20°C, 48 hours) to favor kinetic over thermodynamic control .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?

- Degradation Pathways : Hydrolysis of the sulfonyl group occurs at pH < 5 or > 8.

- Stabilization :

- Use buffered solutions (pH 7.4 PBS) with 0.01% BSA to prevent aggregation.

- Lyophilize the compound with cryoprotectants (trehalose) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。